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Introduction
ML390 is a potent and specific small-molecule inhibitor of human dihydroorotate

dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1]

[2] In the context of acute myeloid leukemia (AML), rapidly proliferating cancer cells are highly

dependent on this pathway for the synthesis of nucleotides required for DNA and RNA

replication.[3][4] Inhibition of DHODH by ML390 leads to pyrimidine starvation, which in turn

induces cell cycle arrest, apoptosis, and, notably, the differentiation of immature leukemic

blasts into mature myeloid cells.[2][3][4] This pro-differentiation effect makes DHODH an

attractive therapeutic target for AML, a disease characterized by a blockade in myeloid

differentiation.[5][6]

While ML390 has demonstrated significant efficacy in in vitro models, its utility in in vivo murine

studies is limited by low solubility and poor bioavailability.[3] Therefore, for in vivo applications,

the well-characterized and potent DHODH inhibitor Brequinar (BRQ) is often used as a tool

compound to probe the effects of DHODH inhibition in animal models of leukemia.[2][3][5]

These application notes will cover the in vitro use of ML390 and provide detailed protocols for

the use of Brequinar in murine models of leukemia, reflecting the current scientific literature.
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ML390 and Brequinar act by inhibiting DHODH, a mitochondrial enzyme that catalyzes the

conversion of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of

uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP,

TTP). Leukemic cells, due to their high proliferative rate, are exquisitely sensitive to the

depletion of pyrimidines, leading to the observed anti-leukemic effects.[4]
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DHODH inhibition blocks pyrimidine synthesis, leading to reduced proliferation and induced
differentiation in AML cells.

Data Presentation
In Vitro Activity of ML390

Cell Line
Model

Assay Endpoint ML390 ED₅₀ Reference

Murine (ER-

HoxA9)
Differentiation GFP Expression ~2 µM [3]

Human (U937) Differentiation
CD11b

Expression
~2 µM [3]

Human (THP1) Differentiation
CD11b

Expression
~2 µM [3]

In Vivo Efficacy of Brequinar (BRQ) in Murine AML
Models
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Murine Model
Treatment
Schedule

Key Outcomes Reference

THP1 Xenograft

(Subcutaneous)

5 mg/kg, Daily (PO) or

15 mg/kg, Q3D (PO)

Slowed tumor growth;

Increased CD11b

expression in

explanted tumors.

[5]

HL60 Xenograft

(Systemic, IV)

25 mg/kg, Days 1-4 of

7 (PO)

Significantly

prolonged survival vs.

vehicle control.

[5]

OCI/AML3 Xenograft

(Systemic, IV)

25 mg/kg, Days 1-4 of

7 (PO)

Significantly

prolonged survival vs.

vehicle control.

[5]

Syngeneic

HoxA9/Meis1

(Systemic, IV)

25 mg/kg, Days 1 & 4

of 7 (PO)

Decreased leukemia

burden; Increased

CD11b and Gr-1

expression in bone

marrow.

[5]

Syngeneic MLL/AF9

(Systemic, IV)

25 mg/kg, Days 1-4 of

7 (PO)

Decreased leukemia

burden; Increased

MAC1 and Gr-1

expression;

Decreased cKIT

expression.

[5]

Experimental Workflow for In Vivo Studies
The general workflow for testing a DHODH inhibitor like Brequinar in a murine model of

leukemia involves establishing the model, administering the compound, monitoring disease

progression, and analyzing the therapeutic effect at the study endpoint.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7360335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Establish Murine
Leukemia Model

Confirm Leukemia
Engraftment

Randomize Mice into
Treatment Groups

Administer Brequinar
or Vehicle Control

Monitor Disease & Health
(Weight, CBC, Imaging)

Daily/Weekly

Endpoint Analysis
(Survival or Pre-defined)

Assess Leukemia Burden
& Differentiation

(Flow Cytometry, Histo.)

Click to download full resolution via product page

A typical workflow for evaluating a DHODH inhibitor in a murine leukemia model.
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Experimental Protocols
Protocol 1: In Vitro Differentiation Assay with ML390
This protocol describes how to assess the pro-differentiation effect of ML390 on AML cell lines.

Materials:

AML cell lines (e.g., U937, THP1, MOLM-13)

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

ML390 (stock solution in DMSO, e.g., 10 mM)

Vehicle control (DMSO)

96-well culture plates

Flow cytometry buffer (PBS + 2% FBS)

Fluorochrome-conjugated antibodies (e.g., anti-human CD11b, anti-human CD14) and

corresponding isotype controls.

Procedure:

Cell Plating: Seed AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of

complete medium.

Compound Treatment: Prepare serial dilutions of ML390 in culture medium. Add 100 µL of

the 2X final concentration to the wells. Ensure the final DMSO concentration is ≤0.1% across

all wells, including the vehicle control. Typical final concentrations for ML390 range from 0.1

to 20 µM.

Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO₂.

Staining for Flow Cytometry:

Harvest cells and transfer to a V-bottom 96-well plate or FACS tubes.
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Wash cells once with 200 µL of cold flow cytometry buffer and centrifuge at 300 x g for 5

minutes.

Resuspend the cell pellet in 50 µL of flow cytometry buffer containing the pre-titrated

fluorescently-conjugated antibodies (e.g., anti-CD11b).

Incubate for 30 minutes at 4°C in the dark.

Wash cells twice with 200 µL of flow cytometry buffer.

Data Acquisition: Resuspend cells in 200 µL of flow cytometry buffer and acquire data on a

flow cytometer. Analyze the percentage of CD11b-positive cells or the mean fluorescence

intensity (MFI) of CD11b as a measure of myeloid differentiation.

Protocol 2: Establishment of a Murine AML Model
(Xenograft)
This protocol describes the establishment of a systemic AML model using the human OCI-

AML3 cell line in immunodeficient mice.

Materials:

OCI-AML3 cells

Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

Sterile PBS, serum-free medium

30-gauge insulin syringes

Procedure:

Cell Preparation: Culture OCI-AML3 cells under standard conditions. On the day of injection,

harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, cold PBS

or serum-free medium.

Cell Count and Viability: Count the cells using a hemocytometer or automated cell counter

and assess viability with trypan blue. Viability should be >90%.
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Injection Suspension: Resuspend the cells in cold, sterile PBS at a final concentration of 25 x

10⁶ cells/mL. Keep the cell suspension on ice.

Intravenous Injection:

Warm the mouse under a heat lamp to dilate the lateral tail veins.

Place the mouse in a restraint device.

Inject 5 x 10⁶ cells in a volume of 200 µL into the lateral tail vein using a 30-gauge insulin

syringe.

Engraftment Monitoring: Monitor mice for signs of disease (e.g., weight loss, ruffled fur, hind-

limb paralysis). Leukemia engraftment can be confirmed by analyzing peripheral blood for

the presence of human CD45⁺ cells starting 2-3 weeks post-injection. Treatment can

commence once engraftment is confirmed (e.g., >1% hCD45⁺ cells in peripheral blood).[5]

Protocol 3: Brequinar Formulation and Administration
This protocol provides instructions for preparing and administering Brequinar for in vivo studies.

A. Oral Gavage Formulation (Suspension)

Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

Procedure:

Calculate the required amount of Brequinar powder based on the number of mice, their

average weight, and the desired dose (e.g., 25 mg/kg).

Weigh the Brequinar and place it in a sterile tube.

Add a small amount of the 0.5% methylcellulose vehicle to create a paste.

Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous

suspension.
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Administer a volume of 100-200 µL via oral gavage using a proper gavage needle.

Prepare fresh daily.[1]

B. Intraperitoneal (IP) Injection Formulation (Solution)

Vehicle: 10% DMSO, 50% PEG400, 40% sterile saline (0.9% NaCl).[7]

Procedure:

Calculate the required amount of Brequinar.

Dissolve the Brequinar powder completely in DMSO.

Add the PEG400 and mix thoroughly.

Add the sterile saline and mix until a clear solution is formed.

Administer via IP injection using a 27-gauge needle. Prepare fresh daily.

Protocol 4: Assessment of Leukemia Burden and
Differentiation In Vivo
This protocol details how to assess treatment efficacy by analyzing bone marrow at the study

endpoint.

Materials:

Flow cytometry buffer (PBS + 2% FBS)

RBC Lysis Buffer (e.g., ACK lysis buffer)

Fluorochrome-conjugated antibodies for mouse models (e.g., anti-mouse CD45.1, CD45.2,

Gr-1, Mac-1/CD11b, c-Kit) or human xenograft models (e.g., anti-human CD45, CD33,

CD11b).

Syringes and needles for bone marrow harvest.

Procedure:
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Tissue Harvest: At the study endpoint, euthanize mice according to institutional guidelines.

Collect spleens and livers for weight measurement. Harvest bone marrow by flushing the

femurs and tibias with flow cytometry buffer using a 25-gauge needle and syringe.

Single-Cell Suspension: Create single-cell suspensions from the bone marrow and spleen by

mashing the tissue through a 70 µm cell strainer.

RBC Lysis: Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5

minutes at room temperature, then quench with excess flow cytometry buffer.

Cell Counting and Staining:

Count the viable cells.

Aliquot approximately 1-2 x 10⁶ cells per sample for staining.

Stain cells with the appropriate antibody cocktail (e.g., for a syngeneic MLL/AF9 model:

CD45.1 to identify donor cells, Gr-1 and Mac-1 for differentiation, c-Kit for immaturity) for

30 minutes at 4°C.

Data Acquisition and Analysis:

Wash the stained cells twice.

Acquire data on a flow cytometer.

Analyze the percentage of leukemic cells in the bone marrow and spleen (e.g., % hCD45⁺

in xenografts, or % CD45.1⁺ in syngeneic models).

Within the leukemia gate, quantify the expression of differentiation markers (e.g., Gr-1,

Mac-1/CD11b) and immaturity markers (e.g., c-Kit) to assess the therapeutic effect.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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